
8-(Boryloxy)-2-(2-chlorostyryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(Boryloxy)-2-(2-chlorostyryl)quinoline” is a synthetic organic compound that features a quinoline core substituted with boryloxy and chlorostyryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-(Boryloxy)-2-(2-chlorostyryl)quinoline” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Chlorostyryl Group: This can be achieved via a Heck reaction, where a chlorostyrene derivative is coupled with the quinoline core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the chlorostyryl group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the development of fluorescent probes for biological imaging.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Materials: Component in the manufacture of advanced materials with specific electronic properties.
作用機序
The mechanism of action would depend on the specific application:
Catalysis: The compound might coordinate with metal centers, facilitating various catalytic cycles.
Biological Activity: Interaction with specific molecular targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties.
2-Styrylquinoline: Similar structure but lacks the boryloxy group.
Borylated Aromatics: Compounds with boron-containing functional groups.
特性
分子式 |
C17H11BClNO |
|---|---|
分子量 |
291.5 g/mol |
InChI |
InChI=1S/C17H11BClNO/c18-21-16-7-3-5-13-9-11-14(20-17(13)16)10-8-12-4-1-2-6-15(12)19/h1-11H/b10-8+ |
InChIキー |
LVAUTYXUSUSBAO-CSKARUKUSA-N |
異性体SMILES |
[B]OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Cl |
正規SMILES |
[B]OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


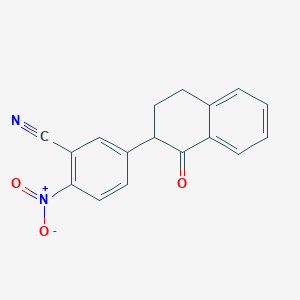
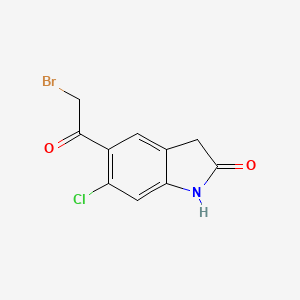
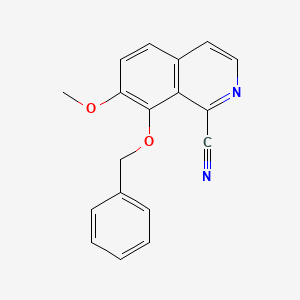
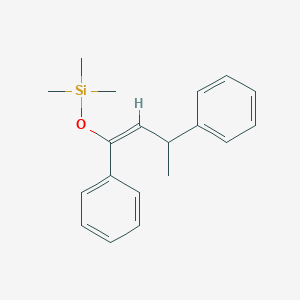
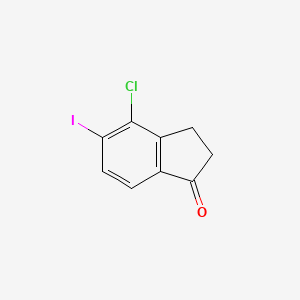
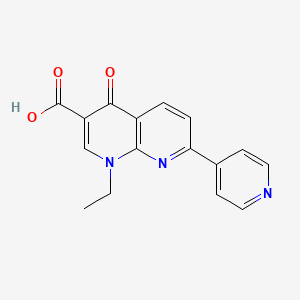
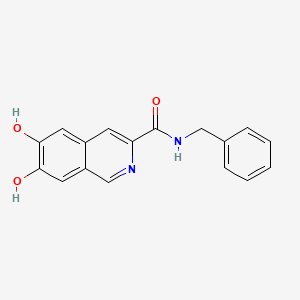
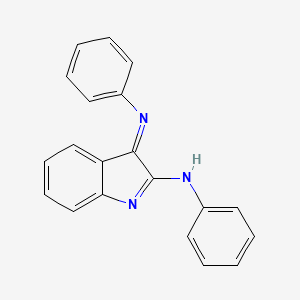
![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)


![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide](/img/structure/B11837312.png)


